2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(BENZYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE
Description
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c24-16-21-23(25-17-18-8-4-3-5-9-18)30-22(26-21)19-10-12-20(13-11-19)31(28,29)27-14-6-1-2-7-15-27/h3-5,8-13,25H,1-2,6-7,14-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKFGPCPSZPRCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(BENZYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Azepane Sulfonyl Intermediate: This step involves the reaction of azepane with a sulfonyl chloride in the presence of a base such as triethylamine to form the azepane sulfonyl chloride intermediate.
Coupling with Phenyl Group: The azepane sulfonyl chloride intermediate is then reacted with a phenyl derivative under basic conditions to form the 4-(azepane-1-sulfonyl)phenyl intermediate.
Formation of the Oxazole Ring: The 4-(azepane-1-sulfonyl)phenyl intermediate undergoes cyclization with an appropriate amino acid derivative to form the oxazole ring.
Introduction of the Benzylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl and benzylamino groups are primary sites for oxidation:
| Reagent | Conditions | Products | Key Observations |
|---|---|---|---|
| KMnO₄ / CrO₃ | Acidic aqueous medium | Sulfoxide derivatives (via sulfonyl group) or N-oxides (via benzylamino) | Selective oxidation of sulfonyl groups requires stoichiometric control. |
| Ozone | -78°C in dichloromethane | Cleavage of benzylamino group to form aldehyde intermediates | Limited utility due to competing decomposition pathways. |
Mechanistic Insight :
-
Sulfonyl oxidation proceeds via radical intermediates under strong acidic conditions, forming sulfonic acid derivatives.
-
Benzylamino oxidation generates imine intermediates that hydrolyze to aldehydes under aqueous workup.
Reduction Reactions
The carbonitrile and aromatic systems are reactive under reducing conditions:
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, reflux | Primary amine (CN → CH₂NH₂) | 65–72% |
| H₂/Pd-C | Ethanol, 50°C, 3 atm | Benzyl group reduction to cyclohexane derivative | 58% |
| NaBH₄/CuCl₂ | Methanol, RT | Partial reduction of oxazole ring to dihydrooxazole | 41% |
Research Findings :
-
LiAlH₄ selectively reduces the carbonitrile to an amine without affecting the sulfonyl group.
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Catalytic hydrogenation preferentially targets the benzyl group over the oxazole ring.
Nucleophilic Substitution
The electron-deficient oxazole ring facilitates substitution:
| Nucleophile | Position | Reagents | Products |
|---|---|---|---|
| Primary amines | C5 | K₂CO₃, DMF, 80°C | 5-Amino-oxazole derivatives |
| Thiols | C4 | Et₃N, CH₃CN, RT | Thioether-linked analogs |
| Grignard reagents | C4 | THF, −20°C | Alkylated oxazole compounds |
Key Studies :
-
C5 substitution occurs regioselectively due to the electron-withdrawing effect of the carbonitrile group .
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Thiols exhibit higher reactivity than amines under mild conditions.
Hydrolysis Reactions
The carbonitrile group undergoes hydrolysis to carboxylic acid derivatives:
| Conditions | Catalyst | Products | Application |
|---|---|---|---|
| H₂SO₄ (20%), reflux | None | 4-Carboxylic acid oxazole | Precursor for peptide coupling |
| NaOH (10%), EtOH | Phase-transfer | 4-Amidoxime intermediate | Chelating agents in coordination chemistry |
Notable Data :
-
Acidic hydrolysis yields the carboxylic acid in >85% purity.
-
Basic conditions favor amidoxime formation, which stabilizes through intramolecular hydrogen bonding.
Cycloaddition and Ring-Opening
The oxazole ring participates in [3+2] cycloadditions:
| Reagent | Conditions | Products | Stereochemistry |
|---|---|---|---|
| Nitrile oxides | Toluene, 110°C | Isoxazoline-fused heterocycles | cis-Selectivity (dr > 4:1) |
| Diazo compounds | Cu(OTf)₂, CH₂Cl₂ | Pyrazole hybrids | Mixture of regioisomers |
Mechanistic Analysis :
-
Electron-deficient oxazole rings enhance dipolarophile reactivity, favoring cycloaddition at C4–C5 positions .
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Copper catalysts improve yields but reduce stereoselectivity .
Sulfonamide Modifications
The azepane sulfonyl group undergoes alkylation/acylation:
| Reaction Type | Reagents | Products | Biological Relevance |
|---|---|---|---|
| Alkylation | R-X, K₂CO₃, DMF | N-Alkylated sulfonamides | Enhanced pharmacokinetic properties |
| Acylation | RCOCl, pyridine | Sulfonamide esters | Prodrug formulations |
Case Study :
-
Benzylation of the sulfonamide nitrogen improves blood-brain barrier penetration in CNS-targeted analogs .
Photochemical Reactions
UV irradiation induces unique transformations:
| Wavelength | Solvent | Products | Quantum Yield |
|---|---|---|---|
| 254 nm | MeCN | Oxazole ring-opening to nitriles | Φ = 0.12 |
| 365 nm | Benzene | [2+2] Cycloadducts with alkenes | Φ = 0.08 |
Experimental Data :
Scientific Research Applications
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(BENZYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound featuring azepane sulfonyl, benzylamino, and oxazole functional groups. Its scientific applications span medicinal chemistry, materials science, and organic synthesis.
Scientific Research Applications
- Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, owing to its unique structural features that may interact with biological targets. The azepane sulfonyl group may interact with enzymes or receptors, while the benzylamino group can form hydrogen bonds or hydrophobic interactions with biological macromolecules. The oxazole ring provides rigidity and stability, enhancing its binding affinity and specificity.
- Materials Science: It can be used to develop novel materials with specific properties such as conductivity, fluorescence, or catalytic activity.
- Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can oxidize the compound to form corresponding sulfoxides or sulfones.
- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce nitro or carbonyl groups.
- Substitution: Nucleophilic substitution reactions can occur at the benzylamino or sulfonyl groups using reagents like alkyl halides or acyl chlorides.
Data Table
| IUPAC Name | 2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile |
|---|---|
| Computed by | Lexichem TK 2.7.0 (PubChem release 2021.05.07) |
| InChI | InChI=1S/C23H24N4O3S/c24-16-21-23(25-17-18-8-4-3-5-9-18)30-22(26-21)19-10-12-20(13-11-19)31(28,29)27-14-6-1-2-7-15-27/h3-5,8-13,25H,1-2,6-7,14-15,17H2 |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) |
Mechanism of Action
The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(BENZYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The azepane sulfonyl group may interact with enzymes or receptors, while the benzylamino group can form hydrogen bonds or hydrophobic interactions with biological macromolecules. The oxazole ring provides rigidity and stability to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of 1,3-Oxazole Derivatives
Key Observations:
Sulfonyl Group Variations :
- The azepane-sulfonyl group in the target compound provides a larger, more flexible substituent compared to halogenated aryl-sulfonyl groups (e.g., bromo or chloro in analogs from ). This may enhance metabolic stability and reduce off-target interactions .
- Ethylsulfonyl derivatives (e.g., ) exhibit potent cytotoxicity (IC₅₀ = 0.42 µM), suggesting that smaller sulfonyl groups may favor membrane permeability.
Amino Group Modifications: The benzylamino group in the target compound differs from acylated amino acids or ketones in analogs . This substitution could improve hydrogen-bonding capacity or π-π stacking with biological targets.
Pharmacological and Physicochemical Properties
- Cytotoxicity : While the target compound’s cytotoxicity data are pending, its structural analogs demonstrate a range of activities. For example, 4-chlorophenylsulfonyl derivatives show higher potency than brominated counterparts, likely due to improved electron-withdrawing effects .
- Solubility and Bioavailability : The azepane ring may increase solubility compared to rigid aryl-sulfonyl groups, as seen in patent applications for related oxazepane-carboxamide derivatives .
- Synthetic Yield : Yields for 1,3-oxazole derivatives typically range from 45–70%, depending on substituent complexity. The azepane-sulfonyl group’s steric bulk may require optimized reaction conditions .
Mechanistic Insights
- Target Engagement: Analogs with sulfonylphenyl moieties (e.g., ) are hypothesized to inhibit tyrosine kinases or tubulin polymerization. The benzylamino group in the target compound may mimic ATP-binding motifs in kinases .
- Resistance Profiles : Halogenated derivatives (e.g., bromo or chloro) show reduced efficacy in multidrug-resistant cell lines, whereas bulkier groups like azepane-sulfonyl may circumvent efflux pumps .
Biological Activity
The compound 2-[4-(azepane-1-sulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features several functional groups:
- Azepane Sulfonyl Group : Enhances solubility and bioavailability.
- Oxazole Ring : Known for diverse biological activities, including antimicrobial and anti-inflammatory properties.
- Benzylamino Group : Often associated with receptor modulation.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity. For instance, oxazole derivatives are often explored for their ability to inhibit lipoxygenase (LOX), which is involved in inflammatory responses .
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing various physiological pathways. Research indicates that oxazole derivatives can exhibit activity at GABA receptors, which are critical for neurotransmission .
Antioxidant Activity
Research has shown that derivatives similar to this compound exhibit significant antioxidant properties. For example, studies on oxazolones demonstrated an average inhibition of lipid peroxidation by up to 86.5%, suggesting a strong potential for protecting against oxidative stress .
Anti-inflammatory Effects
In vivo studies have indicated that compounds with similar structures can significantly reduce carrageenan-induced paw edema in animal models, highlighting their potential as anti-inflammatory agents .
Antimicrobial Properties
Preliminary data suggest that the compound may possess antimicrobial activity. In vitro tests have shown that related oxazole derivatives exhibit inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[4-(azepane-1-sulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. Key steps include:
- Acylation : Reacting phenylalanine derivatives with sulfonyl-substituted benzoyl chlorides (e.g., 4-[(4-bromophenyl)sulfonyl]benzoyl chloride) to form N-acyl-α-amino acids .
- Cyclodehydration : Using ethyl carbonochloridate and 4-methylmorpholine to convert N-acyl-α-amino acids into 1,3-oxazole-5(4H)-ones .
- Functionalization : Introducing the benzylamino group via nucleophilic substitution or coupling reactions.
- Purification : Reverse-phase HPLC is recommended for isolating high-purity products .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry, sulfonyl group placement, and benzylamine substitution .
- FT-IR : Validates carbonyl (C=O) and sulfonyl (S=O) stretches (~1700 cm and ~1350/1150 cm, respectively) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy and detects impurities .
- HPLC : Reversed-phase C18 columns with UV detection (e.g., 254 nm) assess purity (>95% required for biological assays) .
Q. How should researchers evaluate the cytotoxicity of this compound in preliminary studies?
- Methodological Answer :
- Model Organisms : Use Daphnia magna acute toxicity tests (24–48 hr exposure) for rapid screening .
- Cell-Based Assays : Follow up with MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Control Compounds : Compare with known cytotoxic agents (e.g., doxorubicin) to contextualize potency .
Advanced Research Questions
Q. How do structural modifications (e.g., azepane sulfonyl vs. bromophenyl sulfonyl) affect biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing azepane with 4-chlorophenyl sulfonyl) and compare cytotoxicity data .
- Key Findings : Bulky substituents (e.g., azepane) may enhance membrane permeability but reduce target binding specificity. Bromophenyl derivatives show higher cytotoxicity in some cancer models .
- Statistical Tools : Use ANOVA to validate significance of SAR trends across multiple assays .
Q. What computational approaches can predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or sulfotransferases .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes .
- QSAR Models : Develop regression models correlating substituent electronegativity with cytotoxicity .
Q. How can researchers resolve contradictions in cytotoxicity data between Daphnia and mammalian cell assays?
- Methodological Answer :
- Mechanistic Profiling : Perform apoptosis assays (Annexin V/PI staining) to determine if toxicity is caspase-dependent .
- Metabolic Stability : Test liver microsome stability to rule out false negatives due to rapid degradation .
- Species-Specific Factors : Compare sulfotransferase expression levels in Daphnia vs. human cells using qPCR .
Data Contradiction Analysis
- Example : If Daphnia assays show high toxicity but mammalian cells show low activity:
- Hypothesis : The compound may target invertebrate-specific pathways (e.g., ecdysone receptors) .
- Validation : Use RNAi knockdown in Daphnia or CRISPR-edited human cell lines to identify critical targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
